- Combinatorial synthesis of flavonoids and 4-hydroxy-δ-lactones by plant-originated enzymes, Youji Huaxue, 2015, 35(5), 1052-1059

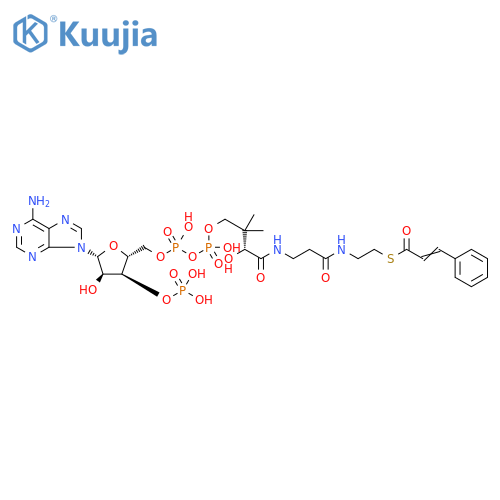

Cas no 30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate))

30801-99-1 structure

Nombre del producto:Coenzyme A, S-(3-phenyl-2-propenoate)

Número CAS:30801-99-1

MF:C30H42N7O17P3S

Megavatios:897.68

CID:4745284

Coenzyme A, S-(3-phenyl-2-propenoate) Propiedades químicas y físicas

Nombre e identificación

-

- Cinnamyl S coenzyme A

- Cinnamoyl coenzyme A

- Cinnamoyl CoA

- Coenzyme A, S-cinnamate (8CI)

- Coenzyme A, S-(3-phenyl-2-propenoate)

- Cinnamoyl CoA

- Cinnamoyl coenzyme A

- Cinnamyl S coenzyme A

-

- Renchi: 1S/C30H42N7O17P3S/c1-30(2,25(41)28(42)33-11-10-20(38)32-12-13-58-21(39)9-8-18-6-4-3-5-7-18)15-51-57(48,49)54-56(46,47)50-14-19-24(53-55(43,44)45)23(40)29(52-19)37-17-36-22-26(31)34-16-35-27(22)37/h3-9,16-17,19,23-25,29,40-41H,10-15H2,1-2H3,(H,32,38)(H,33,42)(H,46,47)(H,48,49)(H2,31,34,35)(H2,43,44,45)/b9-8+/t19-,23-,24-,25+,29-/m1/s1

- Clave inchi: JVNVHNHITFVWIX-KZKUDURGSA-N

- Sonrisas: O[C@@H]1[C@@H]([C@@H](COP(O)(=O)OP(O)(=O)OCC(C)(C)[C@@H](O)C(=O)NCCC(=O)NCCSC(=O)/C=C/C2=CC=CC=C2)O[C@H]1N1C=NC2=C(N=CN=C12)N)OP(O)(O)=O

Coenzyme A, S-(3-phenyl-2-propenoate) Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1S:H2O, 2 h, 30°C

1.2R:NH4OAc, S:H2O

1.2R:NH4OAc, S:H2O

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1R:DMF, R:Cl(O=)CC(=O)Cl, S:CH2Cl2, 1 h, rt

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

1.2R:C5H5N, S:THF, -30°C; 2 h, -30°C

1.3R:Et3N, S:CH2Cl2, 2 h, rt

2.1S:H2O, S:THF, 40 h, rt, pH 8.5

Referencia

- Uncovering the Formation and Selection of Benzylmalonyl-CoA from the Biosynthesis of Splenocin and Enterocin Reveals a Versatile Way to Introduce Amino Acids into Polyketide Carbon Scaffolds, Journal of the American Chemical Society, 2015, 137(12), 4183-4190

Synthetic Routes 3

Condiciones de reacción

1.1R:Et3N, R:ClCO2Et, S:THF, 45 min, 0°C

1.2R:NaHCO3, S:H2O, 1 h, rt

1.2R:NaHCO3, S:H2O, 1 h, rt

Referencia

- Screening and Engineering the Synthetic Potential of Carboxylating Reductases from Central Metabolism and Polyketide Biosynthesis, Angewandte Chemie, 2015, 54(45), 13457-13461

Synthetic Routes 4

Condiciones de reacción

1.1R:R:MgCl2, S:H2O, 24 h, 21°C, pH 8

1.2R:HCl, S:H2O

1.2R:HCl, S:H2O

Referencia

- A versatile biosynthetic approach to amide bond formation, Green Chemistry, 2018, 20(15), 3426-3431

Coenzyme A, S-(3-phenyl-2-propenoate) Raw materials

Coenzyme A, S-(3-phenyl-2-propenoate) Preparation Products

Coenzyme A, S-(3-phenyl-2-propenoate) Literatura relevante

-

Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652

-

Mert Arca,Xuhui Feng,Anthony J. C. Ladd,Jason E. Butler RSC Adv., 2014,4, 1083-1086

-

Jiyou Han,Miae Won,Ji Hyeon Kim,Kyungim Min,Paramesh Jangili,Jong Seung Kim Chem. Soc. Rev., 2020,49, 7856-7878

-

4. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959

-

5. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

30801-99-1 (Coenzyme A, S-(3-phenyl-2-propenoate)) Productos relacionados

- 865287-53-2(4-(pentyloxy)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)benzamide)

- 1263207-37-9(1-(2-Amino-2-oxoethyl)-5-methoxy-1H-pyrazole-3-carboxylic acid)

- 71183-99-8(24(R),25-Dihydroxyvitamin D2)

- 5212-71-5(7-methyl-7-octenoic Acid)

- 277312-89-7(3-chloro-5-iodobenzaldehyde)

- 1935170-13-0(1-(9H-fluoren-9-ylmethoxycarbonyl)-3-methyl-azetidine-3-carboxylic acid)

- 1520757-45-2(4-(2,2-dimethylpropyl)-3-methyl-3H,4H,5H,6H,7H-imidazo4,5-cpyridine)

- 1282370-35-7(4-{benzyl(methyl)aminomethyl}-N-methylpyridin-2-amine)

- 946360-07-2(N-(4-acetamidophenyl)-4-hydroxyquinoline-3-carboxamide)

- 2000628-21-5(2-amino-3-(1H-imidazol-1-yl)butanamide)

Proveedores recomendados

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Taian Jiayue Biochemical Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Nantong Boya Environmental Protection Technology Co., Ltd

Miembros de la medalla de oro

Proveedor de China

Lote

Minglong (Xianning) Medicine Co., Ltd.

Miembros de la medalla de oro

Proveedor de China

Lote

pengshengyue

Miembros de la medalla de oro

Proveedor de China

Lote